1-(5-Fluorobenzofuran-2-yl)ethanone

Description

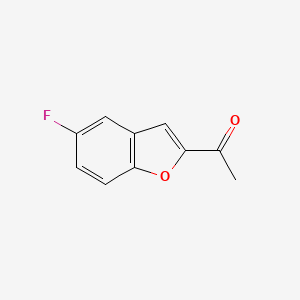

1-(5-Fluorobenzofuran-2-yl)ethanone is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a fluorine atom at position 5 and an acetyl group (-COCH₃) at position 2. Benzofuran derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

IUPAC Name |

1-(5-fluoro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVMFXJYIBBFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluorobenzofuran-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the cyclization of 5-fluorobenzofuran-2-carboxylic acid with ethanone under acidic conditions. Another approach is the Friedel-Crafts acylation of 5-fluorobenzofuran-2-carboxylic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and desired purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluorobenzofuran-2-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluorobenzofuran-2-yl)ethanone has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Fluorobenzofuran-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(5-Fluorobenzofuran-2-yl)ethanone and Analogs

*Calculated based on bromo analog (C₉H₇BrO₂, 243.06 g/mol) with Br → F substitution.

Key Observations:

Halogen Substituents :

- The bromo analog (5-Br) exhibits antitumor and anticonvulsant activities, attributed to halogen-mediated hydrophobic interactions in biological targets .

- Fluorine (5-F) likely enhances metabolic stability and bioavailability compared to bromine, though direct activity data are lacking.

Alkoxy Chains :

- Long alkoxy chains (e.g., 7-dodecyloxy) improve antiviral activity against respiratory syncytial virus, likely due to enhanced membrane interaction .

Electron-Donating vs. Withdrawing Groups: Methoxy (5-OCH₃) derivatives are used in fragrances (e.g., Neroli One), suggesting that electron-donating groups favor volatility and sensory properties .

Ring Saturation :

- Dihydrobenzofuran analogs (e.g., 2-methyl-2,3-dihydro) exhibit altered aromaticity, which could reduce biological activity compared to fully aromatic systems .

Biological Activity

1-(5-Fluorobenzofuran-2-yl)ethanone is a fluorinated derivative of benzofuran, which has attracted attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a fluorine atom at the 5-position of the benzofuran ring, influencing its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(5-Fluorobenzofuran-2-yl)ethanone is C10H9FO. Its structure consists of a benzofuran ring fused with an ethanone moiety, which contributes to its unique chemical behavior. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzofuran, including 1-(5-Fluorobenzofuran-2-yl)ethanone, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infectious diseases .

Anticancer Activity

Benzofuran derivatives are also known for their anticancer properties. Preliminary studies on 1-(5-Fluorobenzofuran-2-yl)ethanone suggest that it may modulate enzyme activities involved in cancer cell proliferation and apoptosis. The compound's mechanism of action may involve interference with specific biochemical pathways that regulate tumor growth .

The biological activity of 1-(5-Fluorobenzofuran-2-yl)ethanone is hypothesized to stem from its ability to interact with various cellular targets. This includes modulation of enzyme activities, which can lead to altered metabolic pathways within cells. The specific pathways affected by this compound are still under investigation but are believed to involve key enzymes associated with cancer progression and microbial resistance .

Case Study: Anticancer Screening

In a study assessing the anticancer potential of benzofuran derivatives, 1-(5-Fluorobenzofuran-2-yl)ethanone was evaluated for its ability to inhibit cancer cell lines in vitro. The results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and colon cancer cells. Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its effects .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria/fungi | |

| Anticancer | Induces cytotoxicity in cancer cells | |

| Enzyme Modulation | Alters metabolic pathways |

Pharmacokinetics

The pharmacokinetic profile of 1-(5-Fluorobenzofuran-2-yl)ethanone remains largely unexplored. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential. Factors such as solubility and stability under physiological conditions will also impact its efficacy as a drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.